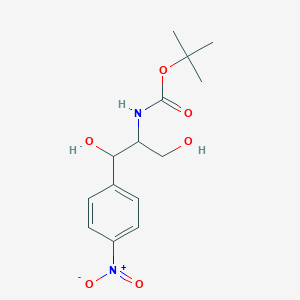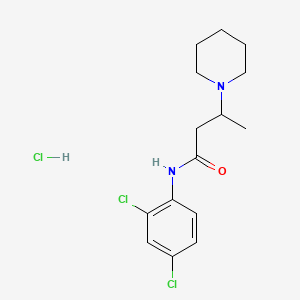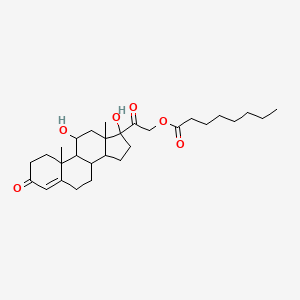
5-cyclopentyl-4-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopentyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of a cyclopentyl group and a nitro group on the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopentyl-4-nitro-1H-pyrazole typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to yield the final product . The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5-cyclopentyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-cyclopentyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of 5-cyclopentyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-diamino-4-nitro-1H-pyrazole: Similar in structure but with amino groups instead of a cyclopentyl group.
1-methyl-3-propyl-4-nitro-1H-pyrazole: Similar in structure but with different alkyl substituents.
Uniqueness
5-cyclopentyl-4-nitro-1H-pyrazole is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C8H11N3O2 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
5-cyclopentyl-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C8H11N3O2/c12-11(13)7-5-9-10-8(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,9,10) |
InChI-Schlüssel |
LAIYNHBDFJGIFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=C(C=NN2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)
![2-[2-Amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B12293910.png)
![2,2,5',5',9'-Pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]](/img/structure/B12293913.png)


![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)

![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)


![4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid](/img/structure/B12293943.png)
